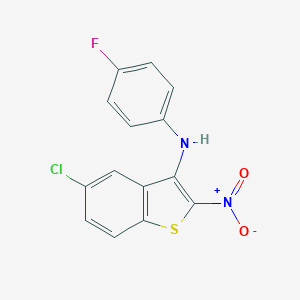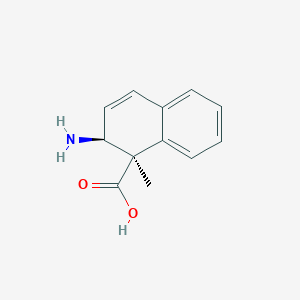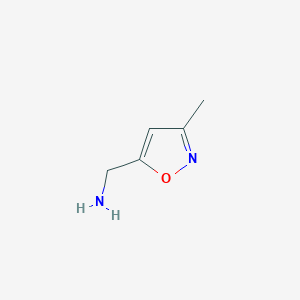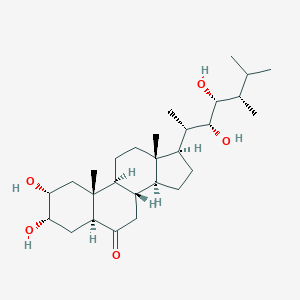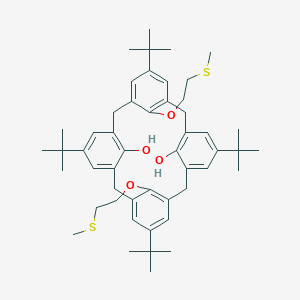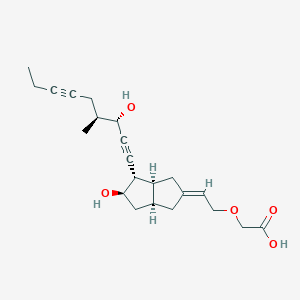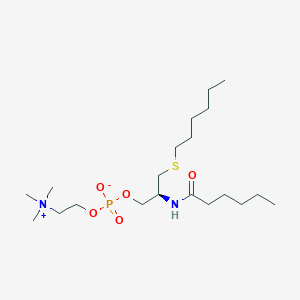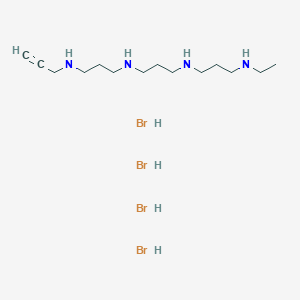
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine, commonly known as EPPU, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU is a modified version of the polyamine spermine, which is a naturally occurring compound in the human body.
Aplicaciones Científicas De Investigación
EPPU has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy. EPPU has also been shown to enhance the formation of new synapses, which is important for learning and memory.
In cancer research, EPPU has been shown to inhibit the activity of the enzyme polyamine oxidase, which is involved in the metabolism of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. Inhibition of polyamine oxidase by EPPU leads to a decrease in polyamine levels, thereby inhibiting cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of EPPU is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. EPPU has been shown to modulate the activity of the NMDA receptor by binding to the glycine site of the receptor. This leads to an increase in the activity of the receptor, which is important for learning and memory.
EPPU has also been shown to inhibit the activity of polyamine oxidase, which leads to a decrease in polyamine levels. This, in turn, leads to a decrease in cell growth and proliferation, making it a potential candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to enhance the formation of new synapses, which is important for learning and memory. It has also been shown to modulate the activity of the NMDA receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPPU is its potent antiproliferative activity against various cancer cell lines. This makes it a potential candidate for cancer therapy. EPPU has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of EPPU is its toxicity. EPPU has been shown to exhibit toxicity towards normal cells at high concentrations, which limits its potential as a therapeutic agent. Further studies are needed to determine the optimal dosage and delivery method for EPPU.
Direcciones Futuras
There are several future directions for the research on EPPU. One of the potential applications of EPPU is in the development of new antimicrobial agents. Further studies are needed to determine the efficacy of EPPU against various bacterial and fungal strains.
Another potential application of EPPU is in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Further studies are needed to determine the optimal dosage and delivery method for EPPU in these disorders.
In cancer research, EPPU has shown promise as a potential therapeutic agent. Further studies are needed to determine the efficacy of EPPU in vivo and to determine the optimal dosage and delivery method for cancer therapy.
Conclusion:
In conclusion, EPPU is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines, inhibit the growth of bacteria and fungi, modulate the activity of the NMDA receptor, and enhance the formation of new synapses. However, further studies are needed to determine the optimal dosage and delivery method for EPPU in various applications.
Métodos De Síntesis
The synthesis of EPPU involves a series of chemical reactions starting from the commercially available compound, putrescine. The first step involves the protection of the amino groups of putrescine using a suitable protecting group. This is followed by the introduction of the propargyl group at the N(11) position of the molecule using a propargylating agent. The protected compound is then subjected to a series of deprotection reactions to obtain the final product, EPPU.
Propiedades
Número CAS |
151915-03-6 |
|---|---|
Nombre del producto |
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine |
Fórmula molecular |
C14H34Br4N4 |
Peso molecular |
578.1 g/mol |
Nombre IUPAC |
N-ethyl-N'-[3-[3-(prop-2-ynylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C14H30N4.4BrH/c1-3-8-16-10-6-12-18-14-7-13-17-11-5-9-15-4-2;;;;/h1,15-18H,4-14H2,2H3;4*1H |
Clave InChI |
ZLZGFIVCJIAFTR-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
SMILES canónico |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
Otros números CAS |
151915-03-6 |
Sinónimos |
N(1)-ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine NNPDU PENSpm |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



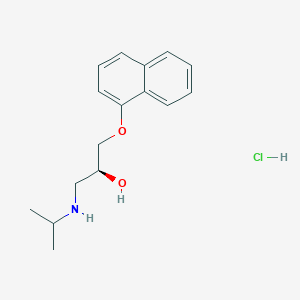
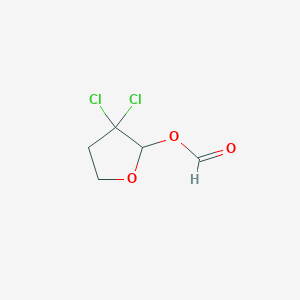
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
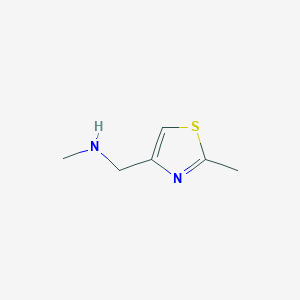
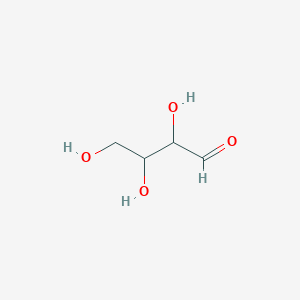
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
